molecular formula C18H16AuClP+ B15139427 Triphenylphosphinechlorogold

Triphenylphosphinechlorogold

Cat. No.: B15139427
M. Wt: 495.7 g/mol
InChI Key: IFPWCRBNZXUWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Triphenylphosphinechlorogold can be synthesized through several methods:

Chemical Reactions Analysis

Scientific Research Applications

Triphenylphosphinechlorogold has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which triphenylphosphinechlorogold exerts its effects involves the formation of a cationic gold(I) species. This species can activate π-systems toward addition by heteroatom and carbon nucleophiles, facilitating various organic transformations . The molecular targets and pathways involved are primarily related to its role as a catalyst in organic synthesis.

Comparison with Similar Compounds

Triphenylphosphinechlorogold can be compared with other similar compounds, such as:

    Chloro(dimethylsulfide)gold(I): Similar in structure but uses dimethyl sulfide instead of triphenylphosphine.

    Chloro(triethylphosphine)gold(I): Uses triethylphosphine instead of triphenylphosphine.

    Methyl(triphenylphosphine)gold(I): Contains a methyl group instead of a chloride.

These compounds share similar reactivity patterns but differ in their ligand structures, which can influence their stability and reactivity in various chemical reactions.

Properties

IUPAC Name

chlorogold;triphenylphosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPWCRBNZXUWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16AuClP+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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